molecular formula C17H21N3OS2 B2618789 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1798031-83-0

3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2618789
CAS No.: 1798031-83-0
M. Wt: 347.5
InChI Key: AMXQIJCQAVVYGD-UHFFFAOYSA-N
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Description

3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a thiazole ring, a pyrrolidine ring, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate amine precursors using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

    Attachment of the Methylthio-Substituted Phenyl Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.

    Coupling of the Fragments: The final step involves coupling the thiazole and pyrrolidine fragments with the methylthio-substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
  • 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(4-(methylthio)phenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide exhibits unique properties due to the specific arrangement of its functional groups. This unique structure may result in distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-22-15-5-2-13(3-6-15)4-7-16(21)19-14-8-10-20(12-14)17-18-9-11-23-17/h2-3,5-6,9,11,14H,4,7-8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXQIJCQAVVYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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